グリシル-L-ヒスチジン

説明

Glycine-histidine is a dipeptide composed of the amino acids glycine and histidine. This compound is known for its versatility and potential applications in various fields, including medicine, biology, and chemistry. Glycine-histidine is particularly noted for its

科学的研究の応用

創傷治癒

グリシル-L-ヒスチジン(Gly-His)は、特に銅結合型(GHK-Cu)において、創傷治癒を促進することが示されています。 コラーゲン産生を刺激し、血管新生(新しい血管の形成)をサポートします。血管新生は、損傷した組織の修復に不可欠です . さらに、創傷の収縮と閉鎖を促進することが判明しており、創傷治癒治療の開発において貴重な化合物となっています .

スキンケアとアンチエイジング

皮膚科学の分野では、Gly-Hisは、皮膚細胞を酸化ストレスや紫外線によるダメージから保護する抗酸化作用を示します . 皮膚の弾力性を高め、小じわを減らし、肌全体の外観を改善する能力により、アンチエイジング化粧品に人気の成分となっています。 また、皮膚の構造と機能の維持に不可欠なデコリンとエラスチン産生を促進します .

毛髪成長

研究によると、Gly-Hisは頭皮の健康を改善することで毛髪成長に影響を与える可能性があります。 Gly-Hisは、毛髪を構成するタンパク質であるケラチンの主要な成分であり、ヘアケア製品に含まれることで、より健康で太い毛髪を促進する可能性があります . このペプチドは、毛髪の成長サイクルに重要な毛包乳頭細胞の刺激に関連付けられています .

抗酸化活性

Gly-Hisは、細胞内の活性酸素種のレベルを低下させることで、有意な抗酸化活性を示しています。特に、細胞損傷を引き起こすヒドロキシルラジカルとペルオキシルラジカルの除去に効果的です。 この性質により、酸化ストレス関連疾患に対する潜在的な治療薬となります .

医薬品への応用

医薬品では、Gly-Hisは再生能力のために使用されています。慢性閉塞性肺疾患(COPD)や特定のがん治療など、組織再生を目的とした製剤に組み込まれています。 その遺伝子発現調節能力により、薬物開発にとって有望な化合物となっています .

バイオテクノロジーと産業応用

Gly-Hisは、特に微生物発酵によるL-ヒスチジン生産において、バイオテクノロジー分野で役割を果たしています。 Gly-Hisは、ヒスチジン生合成経路の一部であり、その調節は大腸菌やコリネバクテリウム・グルタミカムなどの細菌の工業株におけるヒスチジンの過剰生産に不可欠です .

作用機序

Target of Action

Glycyl-L-histidine, a naturally occurring dipeptide composed of glycine and histidine , primarily targets extracellular matrix macromolecules . It is an incomplete breakdown product of protein digestion or protein catabolism .

Mode of Action

Glycyl-L-histidine has the ability to bind to and reduce copper redox activity . It forms a high-affinity complex with one Cu +2 (II) ion, forming GHK-Cu . This complex participates in the physiological metabolism of Cu and mediates essential biochemical functions common to many types of cells .

Biochemical Pathways

Glycyl-L-histidine affects multiple biochemical pathways. It stimulates blood vessel and nerve outgrowth, increases collagen, elastin, and glycosaminoglycan synthesis, and supports the function of dermal fibroblasts . It also plays a vital role in Cu +2 uptake and distribution into cells .

Pharmacokinetics

It is known to be a short-lived intermediate on its way to specific amino acid degradation pathways following protein catabolism .

Result of Action

Glycyl-L-histidine has multiple biological actions, all of which appear to be health positive . It improves tissue repair for skin, lung connective tissue, boney tissue, liver, and stomach lining . It also possesses powerful cell protective actions, such as multiple anti-cancer activities and anti-inflammatory actions .

Action Environment

The action of Glycyl-L-histidine can be influenced by environmental factors. For instance, the toxicity of copper and zinc can enhance protein aggregation and contribute to cell death . Glycyl-l-histidine has the ability to prevent copper- and zinc-induced cell death in vitro .

生化学分析

Biochemical Properties

Glycyl-L-histidine plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThis complex has been shown to stimulate collagen synthesis, promote wound healing, and exhibit antioxidant properties . Additionally, Glycyl-L-histidine interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in oxidative respiration and the dismutation of superoxide anions, respectively .

Cellular Effects

Glycyl-L-histidine influences various cellular processes and functions. It has been shown to stimulate blood vessel and nerve outgrowth, increase collagen, elastin, and glycosaminoglycan synthesis, and support the function of dermal fibroblasts . Glycyl-L-histidine also exhibits protective effects on cells by preventing copper- and zinc-induced protein aggregation and cell death in the central nervous system . Furthermore, it has been found to reduce reactive oxygen species (ROS) levels in cells, thereby protecting them from oxidative stress .

Molecular Mechanism

The molecular mechanism of Glycyl-L-histidine involves its ability to bind to copper ions, forming the GHK-Cu complex. This complex modulates gene expression, promoting a healthier state by reversing gene expression changes associated with aging and disease . Glycyl-L-histidine also inhibits the production of reactive oxygen species by binding to copper ions and reducing their redox activity . Additionally, it has been shown to activate the proteasome system, which is involved in protein degradation and cell cleansing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycyl-L-histidine have been observed to change over time. The stability and degradation of Glycyl-L-histidine are influenced by factors such as temperature and pH. Studies have shown that Glycyl-L-histidine can prevent protein aggregation and cell death over extended periods, indicating its potential for long-term protective effects

Dosage Effects in Animal Models

The effects of Glycyl-L-histidine vary with different dosages in animal models. At low doses, Glycyl-L-histidine has been shown to promote wound healing and tissue repair without adverse effects . At high doses, it may exhibit toxic effects, such as increased oxidative stress and cell death

Metabolic Pathways

Glycyl-L-histidine is involved in various metabolic pathways, including histidine metabolism. It is an intermediate in the degradation of histidine and can be further broken down into its constituent amino acids, glycine and histidine . Glycyl-L-histidine also interacts with enzymes such as ATP-phosphoribosyltransferase, which is involved in histidine biosynthesis

Transport and Distribution

Glycyl-L-histidine is transported and distributed within cells and tissues through specific transporters and binding proteins. The solute carrier (SLC)15 family of proton-coupled oligopeptide transporters, including PepT2 and PhT1, are involved in the transport of Glycyl-L-histidine . These transporters facilitate the uptake and distribution of Glycyl-L-histidine in various tissues, including the brain and kidneys . The localization and accumulation of Glycyl-L-histidine within cells are influenced by these transporters.

Subcellular Localization

The subcellular localization of Glycyl-L-histidine is determined by targeting signals and post-translational modifications. Glycyl-L-histidine has been found to localize in various cellular compartments, including the cytoplasm and mitochondria Its activity and function are influenced by its localization, as it interacts with specific enzymes and proteins within these compartments

特性

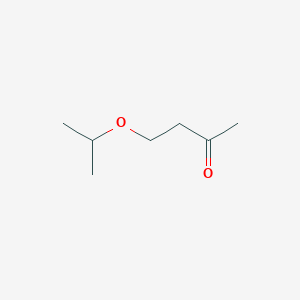

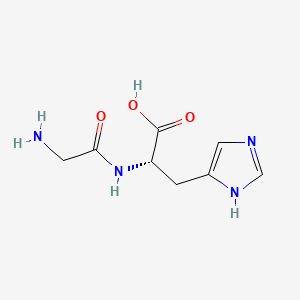

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWFXZNIBQBFHR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2489-13-6 | |

| Record name | Glycyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Gly-His?

A1: The molecular formula of Gly-His is C8H11N3O3. Its molecular weight is 201.19 g/mol.

Q2: How does Gly-His typically interact with metal ions?

A2: Gly-His primarily interacts with metal ions, such as Cu2+, Ni2+, and Zn2+, via the imidazole nitrogen of the histidine residue. This interaction often leads to the formation of stable metal complexes. [, , , ]

Q3: Can the peptide sequence influence the binding geometry of Gly-His with metal ions?

A3: Yes, studies show that Gly-His, when part of longer peptide sequences like Gly-Gly-His, can exhibit different binding geometries with metal ions depending on the neighboring amino acids and their stereochemistry. [, ]

Q4: Does Gly-His interact with biomolecules other than metal ions?

A4: Research indicates that Gly-His, particularly within the context of longer peptide sequences, can interact with DNA. For example, Ni(II)•Gly-Gly-His has been shown to bind selectively to the minor groove of A/T-rich DNA regions. [, , ]

Q5: What are the downstream effects of Gly-His binding to metal ions?

A5: Binding of Gly-His to metal ions can significantly alter the catalytic activity of the resulting complex. For instance, metal complexes of Gly-Gly-His have demonstrated the ability to cleave DNA. [, , ]

Q6: Is Gly-His stable under physiological conditions?

A6: While Gly-His itself is generally stable, its stability can be influenced by factors like pH, temperature, and the presence of enzymes. Modification of the peptide sequence, such as adding a D-amino acid to the C-terminus (e.g., Gly-His-Lys-D-Ala), can enhance its stability against enzymatic degradation. [, , ]

Q7: How does the choice of metal ion affect the catalytic activity of Gly-His-containing complexes?

A7: The catalytic activity of Gly-His-containing complexes is highly dependent on the metal ion. For instance, Ni(II) complexes of Gly-Gly-His have shown different DNA cleavage patterns and efficiencies compared to Cu(II) complexes. [, ]

Q8: Are there any potential applications of Gly-His-based metal complexes in medicinal chemistry?

A8: The ability of Gly-His-based metal complexes to cleave DNA makes them promising candidates for the development of artificial metallopeptidases or as components of targeted therapeutic agents. [, , , ]

Q9: How has computational chemistry contributed to understanding Gly-His interactions?

A9: Molecular dynamics simulations and molecular modeling studies have provided valuable insights into the binding modes, orientations, and energetic contributions of Gly-His and its derivatives with DNA and metal ions. [, , ]

Q10: What is the impact of structural modifications on the activity of Gly-His-containing peptides?

A10: Modifications to the peptide sequence, particularly at the N-terminus or by incorporating specific amino acids, can significantly influence the binding affinity, selectivity, and catalytic activity of Gly-His-containing peptides. [, , ]

Q11: Have any QSAR models been developed for Gly-His derivatives?

A11: While specific QSAR models for Gly-His derivatives are not extensively reported in the provided literature, studies using combinatorial approaches have identified structural features that contribute to enhanced DNA cleavage activity, laying the groundwork for future QSAR development. []

Q12: What are some strategies to improve the stability and bioavailability of Gly-His-based peptides?

A12: Incorporating D-amino acids, particularly at the C-terminus, can protect the peptide from enzymatic degradation and enhance its stability. Formulation strategies, such as encapsulation in nanoparticles or conjugation to carrier molecules, might be explored to improve bioavailability. [, , ]

Q13: What analytical techniques are commonly used to characterize Gly-His and its derivatives?

A13: Various analytical techniques are employed, including:

- Spectroscopy: UV-Vis, CD, ESR, and NMR to study complex formation, structural features, and metal coordination. [, , , , ]

- Mass Spectrometry (MS): ESI-MS and MS/MS to analyze fragmentation patterns and determine the molecular composition of complexes. [, ]

- Chromatography: HPLC for purification and separation of peptide derivatives and their metal complexes. [, ]

- X-ray photoelectron spectroscopy (XPS): To study the adsorption of Gly-His and its derivatives on surfaces. []

Q14: Have any in vitro studies been conducted on Gly-His-containing peptides?

A14: Yes, numerous in vitro studies have explored the metal binding properties, DNA cleavage activity, and cellular uptake of Gly-His-containing peptides. Cell lines such as PC-3 (prostate cancer) and B16F10 (melanoma) have been used in these studies. [, , , , , ]

Q15: What are some of the key findings from in vivo studies using Gly-His-based peptides?

A15: In vivo studies, primarily in rodent models, have demonstrated the potential of radiolabeled Gly-His-containing peptides as imaging agents for tumors overexpressing specific receptors like GRPR. Furthermore, research suggests potential applications in wound healing. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。